molecular formula C8H6N4 B1421082 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile CAS No. 1186310-93-9

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile

Cat. No. B1421082
M. Wt: 158.16 g/mol
InChI Key: SRIALOFVTNQJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is a chemical compound with the empirical formula C8H6N4 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is represented by the SMILES string Cn1cnc2cc(cnc12)C#N . The InChI key for this compound is SRIALOFVTNQJFU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is a solid substance . Its molecular weight is 158.16 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current literature.

Scientific Research Applications

Molecular Structure and Vibrational Spectra Analysis

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile and its derivatives have been studied for their molecular structure and vibrational energy levels using Density Functional Theory (DFT). These studies include the analysis of bond lengths, bond angles, and potential energy distribution, contributing to a deeper understanding of the molecular properties of these compounds (Lorenc et al., 2008).

Synthesis and Photophysical Properties

Research has been conducted on the synthesis and spectral studies of fluorescent heterocyclic systems derived from imidazo[4,5-b]pyridine. These studies focus on designing and synthesizing compounds with interesting photophysical properties, which can have applications in various scientific fields, including materials science and bioimaging (Pordel et al., 2017).

Synthesis Techniques and Industrial Applications

Various synthesis techniques for imidazo[4,5-b]pyridine derivatives, including 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile, have been explored. This includes investigations into efficient processes for industrial-scale production of key intermediates for pharmaceutical applications, such as angiotensin II receptor antagonists (Stucky et al., 1997).

Fluorescent Probes Development

The compound and its analogs have been identified as potential candidates for developing fluorescent probes. Such probes can be used in various scientific applications, including biochemistry and environmental monitoring. The development of these probes involves intricate synthetic pathways and analytical techniques (Shao et al., 2011).

Corrosion Inhibition in Metals

Studies have also been conducted on the use of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors. This research is significant for materials science, particularly in understanding and preventing corrosion in metals like mild steel, which has vast industrial applications (Saady et al., 2021).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-methylimidazo[4,5-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-12-5-11-7-2-6(3-9)4-10-8(7)12/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIALOFVTNQJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674118
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile

CAS RN

1186310-93-9
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.